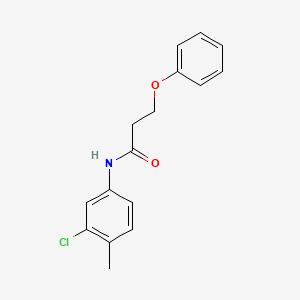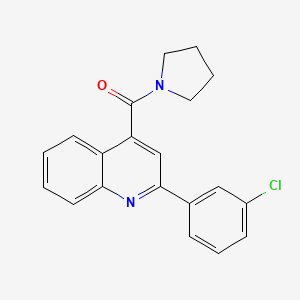![molecular formula C17H13ClN2O2S B5813495 {2-[(4-chlorophenyl)amino]-4-phenyl-1,3-thiazol-5-yl}acetic acid](/img/structure/B5813495.png)
{2-[(4-chlorophenyl)amino]-4-phenyl-1,3-thiazol-5-yl}acetic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
{2-[(4-chlorophenyl)amino]-4-phenyl-1,3-thiazol-5-yl}acetic acid is a chemical compound that belongs to the thiazole family. It is a synthetic compound that has been extensively studied for its potential applications in scientific research. This compound has been found to exhibit a wide range of biochemical and physiological effects, making it a promising candidate for various research studies.
作用機序
The mechanism of action of {2-[(4-chlorophenyl)amino]-4-phenyl-1,3-thiazol-5-yl}acetic acid is not fully understood. However, it has been suggested that this compound may act as an inhibitor of cyclooxygenase-2 (COX-2) and lipoxygenase (LOX) enzymes. These enzymes are involved in the production of inflammatory mediators such as prostaglandins and leukotrienes. Inhibition of these enzymes may lead to a reduction in inflammation.
Biochemical and Physiological Effects:
This compound has been found to exhibit a wide range of biochemical and physiological effects. Some of the reported effects include:
- Anti-inflammatory activity: this compound has been found to exhibit anti-inflammatory activity in various animal models.
- Antioxidant activity: This compound has also been found to exhibit antioxidant activity, which may be beneficial in preventing oxidative damage.
- Anticancer activity: this compound has been found to exhibit anticancer activity in various cancer cell lines.
実験室実験の利点と制限
One of the major advantages of using {2-[(4-chlorophenyl)amino]-4-phenyl-1,3-thiazol-5-yl}acetic acid in lab experiments is its wide range of biochemical and physiological effects. This compound may be used in various research studies to investigate its potential applications in different fields. However, one of the limitations of using this compound is its limited solubility in water, which may affect its bioavailability.
将来の方向性
There are several future directions for research on {2-[(4-chlorophenyl)amino]-4-phenyl-1,3-thiazol-5-yl}acetic acid. Some of these directions include:
- Investigating the potential applications of this compound in the treatment of various inflammatory disorders.
- Studying the molecular mechanisms underlying the anticancer activity of this compound.
- Investigating the potential applications of this compound as an antioxidant in preventing oxidative damage.
- Studying the pharmacokinetics and pharmacodynamics of this compound to optimize its therapeutic potential.
Conclusion:
This compound is a synthetic compound that has been extensively studied for its potential applications in scientific research. This compound has been found to exhibit a wide range of biochemical and physiological effects, making it a promising candidate for various research studies. Further research is needed to fully understand the potential applications of this compound in different fields.
合成法
{2-[(4-chlorophenyl)amino]-4-phenyl-1,3-thiazol-5-yl}acetic acid can be synthesized through a multistep process. The first step involves the reaction of 4-chloroaniline with phenacyl bromide to form N-(4-chlorophenyl)-acetophenone. This intermediate is then reacted with thiourea to form 2-[(4-chlorophenyl)amino]-4-phenyl-1,3-thiazole. Finally, this compound is treated with chloroacetic acid to obtain this compound.
科学的研究の応用
{2-[(4-chlorophenyl)amino]-4-phenyl-1,3-thiazol-5-yl}acetic acid has been extensively studied for its potential applications in scientific research. This compound has been found to exhibit a wide range of biochemical and physiological effects, making it a promising candidate for various research studies.
特性
IUPAC Name |
2-[2-(4-chloroanilino)-4-phenyl-1,3-thiazol-5-yl]acetic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H13ClN2O2S/c18-12-6-8-13(9-7-12)19-17-20-16(11-4-2-1-3-5-11)14(23-17)10-15(21)22/h1-9H,10H2,(H,19,20)(H,21,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TWLWKVANWHRFJX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=C(SC(=N2)NC3=CC=C(C=C3)Cl)CC(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H13ClN2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-[(2-phenylacetyl)amino]phenyl acetate](/img/structure/B5813419.png)
![3,4-dimethoxy-N'-{[(4-methoxyphenoxy)acetyl]oxy}benzenecarboximidamide](/img/structure/B5813433.png)

![2-(1H-benzimidazol-2-ylthio)-N'-[1-(4-methoxyphenyl)ethylidene]propanohydrazide](/img/structure/B5813451.png)
![(3,4-difluorophenyl)[(4-methoxy-1-naphthyl)methyl]amine](/img/structure/B5813459.png)

![N-[5-(5-ethyl-1,3-benzoxazol-2-yl)-2-methylphenyl]-3-methylbutanamide](/img/structure/B5813487.png)

![N-[2-(3,4-dimethoxyphenyl)ethyl]-4,6-dimethoxy-1,3,5-triazin-2-amine](/img/structure/B5813492.png)
![1-[2-(2,3,5-trimethylphenoxy)ethyl]piperidine](/img/structure/B5813497.png)

![5-phenyl-3-[4-(trifluoromethyl)phenyl]-1,2,4-oxadiazole](/img/structure/B5813502.png)
![1-[(3-chloro-4-methoxyphenyl)sulfonyl]piperidine](/img/structure/B5813509.png)
![1-[(5-nitro-2-thienyl)methyl]-4-(2-pyridinyl)piperazine](/img/structure/B5813510.png)